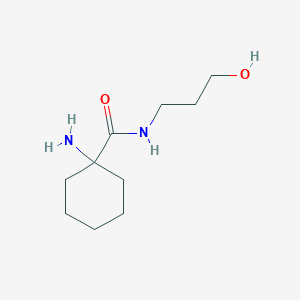![molecular formula C10H22N2O2 B7541181 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide](/img/structure/B7541181.png)
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide, also known as MPAPA, is a novel compound that has shown potential in scientific research. It is a small molecule that has been synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential applications in various fields. In
作用机制
The mechanism of action of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide is not fully understood, but it is believed to act on multiple targets in the body. 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This may contribute to its neuroprotective effects. 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its neuroprotective and anti-cancer effects, 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to have anti-inflammatory effects, antioxidant effects, and anti-fibrotic effects. It may also be able to improve cognitive function and memory.
实验室实验的优点和局限性
One advantage of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide for lab experiments is its small size and relatively simple structure. This makes it easier to synthesize and modify for specific applications. Additionally, 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to have low toxicity in vitro and in vivo, which makes it a safer option for research than some other compounds.
One limitation of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide for lab experiments is its relatively low yield and purity. This can make it difficult to obtain enough of the compound for large-scale experiments. Additionally, the mechanism of action of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide is not fully understood, which can make it difficult to design experiments to investigate its effects.
未来方向
There are many potential future directions for research on 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide may lead to the development of more targeted therapies for neurological disorders and cancer.
Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide in vivo. This will help to determine the optimal dosage and administration route for therapeutic use.
Overall, 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide is a promising compound that has shown potential in various fields of scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide involves multiple steps, including the reaction of 3-bromopropionic acid with 2-methylpropyl alcohol to form 3-(2-methylpropoxy)propionic acid. This intermediate is then reacted with thionyl chloride to form 3-(2-methylpropoxy)propionyl chloride, which is then reacted with ammonia to form 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide. The yield of the final product is around 40%, and the purity can be improved through recrystallization.
科学研究应用
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been investigated for its potential applications in various fields of scientific research. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to have neuroprotective effects in vitro and in vivo, and it may be able to prevent the accumulation of beta-amyloid and alpha-synuclein, which are associated with these disorders.
Another area of interest is the potential use of 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide in cancer research. 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been shown to inhibit the growth of cancer cells in vitro, and it may be able to induce apoptosis in cancer cells. Additionally, 3-amino-N-[3-(2-methylpropoxy)propyl]propanamide has been investigated for its potential as a radioprotective agent, as it may be able to protect normal cells from the harmful effects of radiation.
属性
IUPAC Name |
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2)8-14-7-3-6-12-10(13)4-5-11/h9H,3-8,11H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZHRBLDYPXYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCCNC(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(2-methylpropoxy)propyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
![2-[[2-(Methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7541179.png)